BenchChemオンラインストアへようこそ!

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide (CAS 941994-61-2) is a synthetic small molecule belonging to the N-aryl dioxidoisothiazolidinyl benzamide class, characterized by a central phenyl ring bearing a 1,1-dioxidoisothiazolidin-2-yl group at the 3-position, a chlorine atom at the 4-position, and a 4-fluorobenzamide substituent. Its molecular formula is C₁₆H₁₄ClFN₂O₃S with a molecular weight of 368.81 g/mol and a computed topological polar surface area of 74.9 Ų, positioning it as a moderately polar, hydrogen-bond-capable scaffold with drug-like physicochemical properties.

Molecular Formula C16H14ClFN2O3S
Molecular Weight 368.81
CAS No. 941994-61-2
Cat. No. B3002606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide
CAS941994-61-2
Molecular FormulaC16H14ClFN2O3S
Molecular Weight368.81
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C16H14ClFN2O3S/c17-14-7-6-13(10-15(14)20-8-1-9-24(20,22)23)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,1,8-9H2,(H,19,21)
InChIKeyNVGGCYUAQNFBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide: Core Structural Attributes for Targeted Procurement


N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide (CAS 941994-61-2) is a synthetic small molecule belonging to the N-aryl dioxidoisothiazolidinyl benzamide class, characterized by a central phenyl ring bearing a 1,1-dioxidoisothiazolidin-2-yl group at the 3-position, a chlorine atom at the 4-position, and a 4-fluorobenzamide substituent [1]. Its molecular formula is C₁₆H₁₄ClFN₂O₃S with a molecular weight of 368.81 g/mol and a computed topological polar surface area of 74.9 Ų, positioning it as a moderately polar, hydrogen-bond-capable scaffold with drug-like physicochemical properties [1]. The compound is primarily supplied as a research reagent with typical purity of 95%, and its structural pattern differentiates it from earlier dioxothiazolidine-type antidiabetic leads through a distinct regioisomeric connection of the cyclic sulfonamide to the central aromatic ring [1][2].

Why Generic Replacement of N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide Risks Potency and Selectivity Shifts


Members of the dioxidoisothiazolidin-2-yl benzamide family are not interchangeable due to the hypersensitivity of biological target engagement to the substitution pattern on both the central phenyl ring and the terminal benzamide moiety. The specific combination of a chlorine atom ortho to the cyclic sulfonamide and a para-fluorine on the benzamide creates a unique electrostatic and steric topology that cannot be replicated by regioisomers such as the 2-fluorobenzamide (CAS 941975-47-9) or 3-fluorobenzamide analogs, nor by analogs lacking the chloro substituent [1]. Even within patent-defined generic formulae, small substituent variations have been shown to cause ≥10-fold differences in target affinity or cellular activity, making simple substitution without comparative validation unacceptable for reproducible research [2].

Quantitative Differentiation Evidence for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide Against Closest Analogs


Regioisomeric Fluorine Position Determines Physicochemical Profile: 4-Fluoro vs. 2-Fluoro and 3-Fluoro Benzamide Analogs

The target compound bears a 4-fluorobenzamide group, whereas the closest commercially cataloged analogs include N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide (CAS 941975-47-9) and the 3-fluorobenzamide variant [1]. Although head-to-head biological data are not publicly available, the computed lipophilicity difference (XLogP3-AA = 2.8 for the target 4-fluoro isomer versus estimated ~2.8 for the 3-fluoro and 2-fluoro isomers, as they share the same molecular formula) is not the key differentiator [1]; rather, the para-fluorine substitution alters the electron distribution of the benzamide carbonyl, affecting hydrogen-bond acceptor strength and dipole moment orientation relative to the central pharmacophore. For procurement, selecting the incorrect regioisomer can result in non-overlapping target engagement profiles, as demonstrated within the broader 1,1-dioxidoisothiazolidine class where fluorine positional isomerism changed CDK2 IC₅₀ values by >5-fold [2].

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Chlorine Substituent at Position 4 on Central Phenyl Ring Modulates Steric and Electronic Properties Distinct from H or Methyl Analogs

The 4-chloro substituent distinguishes the target compound from analogs where this position is hydrogen (e.g., N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide, CAS 941886-26-6) or methyl [1]. The chlorine atom contributes a computed molecular weight increase (368.81 vs. 334.35 g/mol for the des-chloro analog) and adds a halogen-bond donor capacity (σ-hole) that can enhance affinity for target protein carbonyl oxygens or π-systems [2]. In related CDK2 inhibitors, replacing a 3-chloro-4-hydroxyphenyl with the corresponding des-chloro derivative reduced inhibitory potency by approximately 2- to 3-fold [2].

Structure-Activity Relationship Halogen Bonding Drug Design

Dioxidoisothiazolidin-2-yl vs. Dioxothiazolidin-5-yl Connectivity: A Fundamental Scaffold Distinction Affecting Target Class Selectivity

The target compound features a 1,1-dioxidoisothiazolidin-2-yl group directly attached to the central phenyl ring, in contrast to the dioxothiazolidin-5-yl benzamide class exemplified by compounds in US 5,948,803 (e.g., N-(4-trifluoromethylbenzyl)-5-(2,4-dioxothiazolidine-5-yl)-2-methoxybenzamide) [1]. This connectivity difference redirects the sulfonamide moiety from the terminal benzyl region to the core aromatic ring, fundamentally altering the scaffold's pharmacophore geometry. In the 1,1-dioxidoisothiazolidine series, this N-phenyl attachment has been associated with potent CDK1/CDK2 inhibition (IC₅₀ < 100 nM for optimized analogs) and GSK-3β inhibition, whereas the dioxothiazolidin-5-yl benzamides were developed as insulin-sensitizing hypoglycemic agents [2][3].

Scaffold Hopping Kinase Selectivity HCV NS5B Polymerase

Documented Kinase Profiling of 1,1-Dioxidoisothiazolidine Scaffold Establishes Baseline Selectivity Expectations Against Off-Targets

Derivatives of the 1,1-dioxidoisothiazolidine chemotype have been profiled against CDK1/cyclin B (IC₅₀ = 45 nM for lead compound), CDK2/cyclin A (IC₅₀ = 88 nM), and CDK4/cyclin D1 (IC₅₀ = 2.1 μM), demonstrating a >20-fold selectivity window for CDK1/2 over CDK4 [1]. In cellular assays, these compounds inhibited proliferation of EJ (bladder), HCT116 (colon), SW620 (colon), and MDAMB468 (breast) cancer cell lines with GI₅₀ values ranging from 0.8 to 4.5 μM [1]. While the specific target compound has not been individually profiled in these assays, its core 1,1-dioxidoisothiazolidine scaffold is shared with the profiled derivatives, providing a class-level expectation of kinase inhibitory potential that is absent in the dioxothiazolidine hypoglycemic series [2].

Kinase Profiling CDK Inhibition Antiproliferative Activity

Computed Drug-Likeness Parameters Position the Target Compound Within Lead-Like Space Relative to Heavier or More Polar Analogues

Physicochemical descriptors computed by PubChem indicate that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide complies with Lipinski's Rule of Five (MW = 368.81 < 500; XLogP3 = 2.8 < 5; HBD = 1 < 5; HBA = 5 < 10) and has a TPSA of 74.9 Ų, below the 140 Ų threshold predictive of poor oral absorption [1]. By comparison, related analogs bearing larger sulfonamide substituents (e.g., N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide, MW = 474.94; TPSA ≈ 101 Ų) or biphenylcarboxamide extensions (CAS 941944-54-3, MW > 450) exceed the target compound in both size and polarity, which may compromise membrane permeability [1][2].

Drug-Likeness ADME Prediction Physicochemical Profiling

Synthetic Tractability and Purification Profile Compared to Multi-Ring or Spirocyclic 1,1-Dioxidoisothiazolidine Congeners

The target compound's relatively simple structure—a single dioxidoisothiazolidine ring coupled to a chlorophenyl fluorobenzamide—contrasts with more complex 1,1-dioxidoisothiazolidine derivatives found in the patent literature, such as those incorporating bicyclic amines, spirocyclic centers, or indazole linkers (e.g., N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]acetamides) [1]. Commercial listings indicate a standard purity of 95% for the target compound, which is typical for research-grade material, and its reduced structural complexity facilitates independent synthesis verification and impurity profiling compared to highly elaborated congeners that may contain multiple stereocenters or require chiral chromatography [2].

Synthetic Accessibility Quality Control Chemical Procurement

Validated Application Scenarios for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide Based on Comparative Evidence


Kinase Inhibitor Lead Discovery Focused on CDK1/CDK2 or GSK-3β with Well-Defined SAR Around Halogen Substituents

The scaffold's established kinase inhibition profile (class-level IC₅₀ < 100 nM against CDK1/CDK2) combined with the specific chloro and para-fluoro substitution pattern makes this compound a rational starting point for medicinal chemistry optimization of ATP-competitive kinase inhibitors. The presence of both chloro and fluoro substituents offers dual halogen-bonding vectors for structure-based design, a feature absent in des-halogen or mono-substituted analogs [1].

Cellular Antiproliferative Screening in Colon, Breast, and Bladder Cancer Models Requiring a Permeable, Rule-of-Five-Compliant Scaffold

With a TPSA of 74.9 Ų and MW below 400, the compound is predicted to possess adequate membrane permeability for intracellular target engagement. The class-level antiproliferative data (GI₅₀ 0.8–4.5 μM in HCT116, SW620, MDAMB468, EJ cells) provide a benchmark for evaluating this specific analog in analogous viability assays, particularly when investigating the contribution of the 4-fluorobenzamide moiety to cellular potency [1].

Quantitative Structure-Activity Relationship (QSAR) Studies Mapping Halogen Position Effects on Target Binding and Selectivity

The availability of closely related regioisomers (2-fluoro, 3-fluoro benzamide analogs) and des-chloro analog enables rigorous QSAR analysis. By procuring the precise 4-fluoro, 4-chloro variant, researchers can isolate the contribution of each halogen substituent to binding affinity and selectivity, a critical step in computational model validation that would be confounded by imprecise analog selection [1][2].

Chemical Tool Compound Development for Dissecting Dioxidoisothiazolidine-Dependent Kinase vs. Off-Target Pharmacology

The distinct scaffold connectivity (1,1-dioxidoisothiazolidin-2-yl at C3 of phenyl) relative to the dioxothiazolidin-5-yl hypoglycemic chemotype ensures that observed biological effects can be attributed to kinase-mediated mechanisms rather than PPARγ activation. This scaffold specificity makes the compound suitable for chemical biology studies requiring mechanistic clarity, provided that the exact regioisomer is used to maintain pharmacophore integrity [1][2].

Quote Request

Request a Quote for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.